5-pyridin-2-ylthiophene-2-sulfonamide
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Overview
Description
5-pyridin-2-ylthiophene-2-sulfonamide: is a chemical compound with the molecular formula C9H8N2O2S2 and a molecular weight of 240.302 g/mol It is characterized by the presence of a pyridine ring and a thiophene ring, both of which are connected via a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide typically involves the reaction of 5-(2-pyridyl)thiophene-2-sulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired sulfonamide product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-pyridin-2-ylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-pyridin-2-ylthiophene-2-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool in biochemical assays .
Medicine: Its structural features are similar to those found in certain pharmaceuticals, suggesting it could be a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-pyridin-2-ylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- 5-(2-Pyridyl)thiophene-2-sulfonyl chloride
- 2-Pyridylthiophene-5-sulfonamide
- 2-Hydroxypyrene
Comparison: 5-pyridin-2-ylthiophene-2-sulfonamide is unique due to the presence of both pyridine and thiophene rings connected via a sulfonamide group. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the sulfonamide group enhances its ability to interact with biological targets, making it more effective in enzyme inhibition studies .
Properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H2,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXCMGQOAFLRPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284341 |
Source
|
Record name | 5-(2-Pyridinyl)-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190659-63-3 |
Source
|
Record name | 5-(2-Pyridinyl)-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190659-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Pyridinyl)-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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